Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold
Overview
Description
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold is a useful research compound. Its molecular formula is C42H63AuClO3P and its molecular weight is 879.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phenylating Agent for Gold(I) Complexes : Gold(I) complexes, including those with phosphine ligands, have been used as phenylating agents in chemical reactions. For instance, phenyl[tri(tent-butyl)phosphine]gold(I) was prepared from chloro[tri(tert-butyl)phosphine]gold(I) and used in this context (Sladek et al., 1995).
C-H Bond Functionalization : A tris(2,4-di-tert-butylphenyl) phosphite derived gold complex was utilized in the chemoselective and site-selective C-H bond functionalization of phenols. This process involved gold-carbene generated from the decomposition of diazo compounds, highlighting the role of gold(I) complexes in novel organic transformations (Yu et al., 2014).
Study of Magnetic Interactions : Gold(I) complexes with radical-substituted phosphine ligands have been studied for their magnetic properties. These complexes demonstrate different magnetic behaviors based on their solid-state arrangement, providing insights into intermolecular interactions in such systems (Leznoff et al., 1999).
Oxidative Addition Reactions : Research has shown that gold(I) complexes with various tertiary phosphines undergo oxidative addition reactions differently based on the ligands used. This study contributes to the understanding of reaction mechanisms involving gold(I) complexes (Schneider et al., 2004).
Structure Determination Studies : The structural characteristics of gold(I) phosphine complexes, such as tris(triphenylphosphine)gold(I) chloride, have been studied to understand their molecular geometry and electronic properties (Hamel et al., 2002).
Auriophilicity in Gold Phosphine Complexes : The concept of auriophilicity, or gold-gold interactions, has been explored in polynuclear gold(I) phosphine complexes. These studies contribute to the understanding of metal-metal interactions in such compounds (Sladek et al., 1995).
Catalysis in Organic Synthesis : Gold(I) complexes have been used as catalysts in various organic synthesis reactions. For example, a gold(I) complex with tris(2,6-di-tert-butylphenyl)phosphite was used in the cyclization of enynes, demonstrating the potential of these complexes in catalyzing complex organic transformations (Nieto-Oberhuber et al., 2008).
Electrochemical Studies : The electrochemical behavior of gold in ionic liquids, including studies on complexes like Na[AuCl4], contributes to the understanding of gold's redox properties and potential applications in electrochemistry (Aldous et al., 2006).
Mechanism of Action
Target of Action
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold is primarily used as a catalyst in chemical reactions . Its primary targets are carbon nucleophiles in 1,5 and 1,6 enynes .
Mode of Action
The compound interacts with its targets through a process known as intermolecular addition . This interaction results in the formation of two different types of products by reaction at the cyclopropane or at the carbene carbons of the intermediate cyclopropyl gold carbenes .
Biochemical Pathways
This compound affects several biochemical pathways. It acts as a catalyst for [4C+2C] cycloadditions, cis-selective single-cleavage skeletal cycloisomerization, and diastereoselective Au-catalyzed intermolecular cyclopropanation . It also helps elucidate the mechanism of “endocyclic” skeletal rearrangement of 1,6-enynes .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the products of the reactions it catalyzes. For example, it can facilitate the formation of cycloaddition products, cycloisomers, and cyclopropanes .
Biochemical Analysis
Biochemical Properties
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been shown to catalyze the addition of carbon nucleophiles to enynes, a reaction that is essential in organic synthesis . The compound’s interaction with enzymes such as cyclooxygenase and lipoxygenase has also been documented, highlighting its potential in modulating inflammatory responses .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Additionally, it has been observed to affect gene expression by altering the transcriptional activity of certain genes involved in inflammation and apoptosis . These effects underscore the compound’s potential in therapeutic applications, particularly in cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . For example, it has been shown to inhibit the activity of cyclooxygenase by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, the compound can activate certain transcription factors, leading to changes in gene expression that promote cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses and modulation of cell signaling pathways . These findings suggest that the compound’s effects are both time-dependent and persistent, making it a valuable tool in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to influence the activity of enzymes involved in lipid metabolism, such as lipoxygenase and cyclooxygenase, leading to changes in the levels of lipid mediators . Additionally, it can affect the metabolism of reactive oxygen species, thereby modulating oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . Additionally, its distribution within cells is influenced by its interaction with intracellular transporters, which facilitate its localization to specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function . The compound has been observed to localize to the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in lipid metabolism and oxidative stress responses . Additionally, post-translational modifications and targeting signals play a role in directing the compound to these specific compartments, ensuring its proper function within the cell .
Properties
IUPAC Name |
chlorogold;tris(2,4-ditert-butylphenyl) phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63O3P.Au.ClH/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18;;/h19-27H,1-18H3;;1H/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCLHMEYZKZRO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63AuClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635250 | |
Record name | Tris(2,4-di-tert-butylphenyl) phosphite--chlorogold (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915299-24-0 | |
Record name | Tris(2,4-di-tert-butylphenyl) phosphite--chlorogold (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro[tris(2,4-di-tert-butylphenyl) phosphite]gold | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.